![molecular formula C17H14N2O2 B3037060 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione CAS No. 41994-34-7](/img/structure/B3037060.png)
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione
説明
The compound 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzodiazepine derivatives, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves the cyclization of precursor molecules. For instance, the paper titled "Synthesis of 7,8-dichloro-6-Nitro-1H-1,5-benzodiazepine-2,4-(3H, 5H)-dione as a potential NMDA receptor glycine site antagonist" describes an efficient procedure starting from 4,5-dichloro-2-nitroaniline, involving the cyclization of malonic ester amide to form the desired compound . This suggests that the synthesis of 7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione might also involve similar cyclization steps.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by fused ring systems. In the paper "1,5-Dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione," the structure includes two fused six- and seven-membered rings linked to a chain containing a five- and six-membered ring . This complex structure is typical of benzodiazepine derivatives and is likely to be similar in the compound of interest, with specific substituents defining its unique properties.
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions. The synthesis process often involves reductions and cyclizations as seen in the synthesis of 7-hydroxypyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, where simultaneous reduction of nitro and hydrogenolysis steps are followed by thermal cyclisation . These reactions are crucial for constructing the benzodiazepine core and attaching different functional groups to the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure. The dihedral angle between the rings, the presence of electron-withdrawing or donating groups, and the overall conformation of the molecule can affect its reactivity, solubility, and interaction with biological targets. For example, the dihedral angle between the two six-membered rings in the compound discussed in paper is 74.3°, which could influence its binding affinity and pharmacological profile.
科学的研究の応用
Synthesis and Structural Characteristics :
- Křemen et al. (2017) reported a base-promoted ring expansion method for synthesizing 1,4-benzodiazepine-2,5-diones from 3-aminoquinoline-2,4-diones. They discussed the mechanism of this transformation and the conformational equilibrium of 1,4-benzodiazepine-2,5-dione rings (Křemen et al., 2017).
- Daniel Farran and colleagues (2011) explored the enantiodivergent transannular rearrangement of 3-isopropyl-1,4-benzodiazepine-2,5-dione, noting its reactivity under basic conditions and its potential for enantiomerically pure synthesis (Farran et al., 2011).
- Aly et al. (2019) focused on the synthesis of new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, contributing to the structural diversity of benzodiazepine derivatives (Aly et al., 2019).
Potential in Medicinal Chemistry :
- Chen et al. (2014) designed and synthesized novel 1,5-benzodiazepine-2,4-dione derivatives as potential anticancer agents, showing promising activity against various human carcinoma cell lines (Chen et al., 2014).
- D. Cappoen and colleagues (2012) synthesized benzo[j]phenanthridine-7,12-diones as potential anti-tuberculosis agents, demonstrating their antimicrobial activity against Mycobacterium tuberculosis (Cappoen et al., 2012).
- Thi et al. (2009) investigated the metabolism and toxicity of new benzodiazepine-type anti-leishmanial agents in rat hepatocytes and macrophages, contributing to the understanding of their pharmacokinetic properties (Thi et al., 2009).
作用機序
Mode of Action
The compound interacts with its targets, the GABA-A receptors, by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This interaction results in changes in the neuronal excitability and transmission of signals in the brain .
Biochemical Pathways
The affected pathways primarily involve the GABAergic system . The compound’s interaction with the GABA-A receptors influences the GABAergic neurotransmission, affecting various downstream effects such as mood regulation, anxiety, and sleep .
Pharmacokinetics
Similar compounds like benzodiazepines are known to have good oral absorption, wide distribution in the body, metabolism primarily in the liver, and excretion via the kidneys . These properties impact the bioavailability of the compound, determining its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of the compound’s action include increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential . This leads to decreased neuronal excitability and dampening of the nervous system’s response, which can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s efficacy can be affected by the presence of other drugs that also act on GABA-A receptors . Additionally, factors like genetic variations in the patient can influence the metabolism and response to the compound .
将来の方向性
特性
IUPAC Name |
5,6a,7,12-tetrahydroisoquinolino[3,2-c][1,4]benzodiazepine-6,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-15-9-11-5-1-2-6-12(11)10-19(15)17(21)13-7-3-4-8-14(13)18-16/h1-8,15H,9-10H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNBENPJLRSBMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169395 | |
Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
CAS RN |
41994-34-7 | |
Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41994-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,12-Dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。